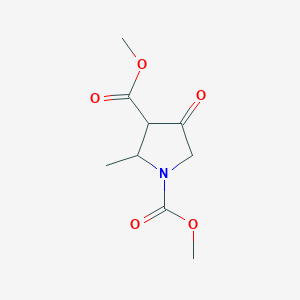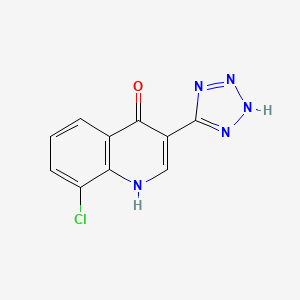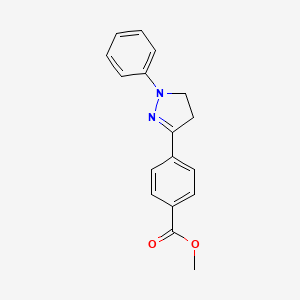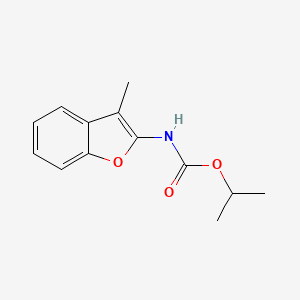
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by selective iodination at the phenolic positions. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and as a radiolabeled compound for diagnostic imaging.
作用機序
The mechanism of action of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets thyroid peroxidase (TPO) and other enzymes involved in thyroid hormone synthesis.
Pathways Involved: It participates in the iodination of tyrosine residues in thyroglobulin, leading to the formation of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).
類似化合物との比較
L-Tyrosine: A non-iodinated precursor of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine.
3,5-Diiodo-L-tyrosine: A partially iodinated derivative with fewer iodine atoms.
Thyroxine (T4): A fully iodinated thyroid hormone with similar structural features.
Uniqueness: this compound is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in thyroid hormone synthesis make it a valuable compound for research and industrial applications .
特性
CAS番号 |
61476-50-4 |
|---|---|
分子式 |
C15H11I4NO4 |
分子量 |
776.87 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-7-4-8(17)13(21)12(5-7)24-14-9(18)1-6(2-10(14)19)3-11(20)15(22)23/h1-2,4-5,11,21H,3,20H2,(H,22,23)/t11-/m0/s1 |
InChIキー |
PJNCCLSJCWEOMP-NSHDSACASA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)


![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)

![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)



![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
